Cas no 1261582-70-0 (2-Bromo-3'-chloro-2'-hydroxypropiophenone)

2-Bromo-3'-chloro-2'-hydroxypropiophenone is a halogenated aromatic ketone with a molecular formula of C9H8BrClO2. This compound features both bromine and chlorine substituents, along with a hydroxyl group, making it a versatile intermediate in organic synthesis. Its reactive α-bromo ketone moiety enables participation in nucleophilic substitution reactions, while the hydroxyl and chloro groups offer additional functionalization sites. The compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its ability to undergo further derivatization. Its well-defined structure and reactivity profile make it valuable for constructing complex molecular frameworks under controlled conditions.
2-Bromo-3'-chloro-2'-hydroxypropiophenone structure
1261582-70-0 structure
Product name:2-Bromo-3'-chloro-2'-hydroxypropiophenone
CAS No:1261582-70-0
MF:C9H8BrClO2
Molecular Weight:263.515621185303
CID:4938746

2-Bromo-3'-chloro-2'-hydroxypropiophenone 化学的及び物理的性質

名前と識別子

    • 2-Bromo-3'-chloro-2'-hydroxypropiophenone
    • インチ: 1S/C9H8BrClO2/c1-5(10)8(12)6-3-2-4-7(11)9(6)13/h2-5,13H,1H3
    • InChIKey: PJWKGQBOZOYAHC-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=CC=C(C=1O)Cl)=O

計算された属性

  • 精确分子量: 261.93962 g/mol
  • 同位素质量: 261.93962 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 37.3
  • 分子量: 263.51

2-Bromo-3'-chloro-2'-hydroxypropiophenone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015030711-250mg
2-Bromo-3'-chloro-2'-hydroxypropiophenone
1261582-70-0 97%
250mg
$494.40 2023-09-03
Alichem
A015030711-500mg
2-Bromo-3'-chloro-2'-hydroxypropiophenone
1261582-70-0 97%
500mg
$815.00 2023-09-03
Alichem
A015030711-1g
2-Bromo-3'-chloro-2'-hydroxypropiophenone
1261582-70-0 97%
1g
$1579.40 2023-09-03

2-Bromo-3'-chloro-2'-hydroxypropiophenone 関連文献

2-Bromo-3'-chloro-2'-hydroxypropiophenoneに関する追加情報

Comprehensive Analysis of 2-Bromo-3'-chloro-2'-hydroxypropiophenone (CAS No. 1261582-70-0): Properties, Applications, and Industry Trends

2-Bromo-3'-chloro-2'-hydroxypropiophenone (CAS 1261582-70-0) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This bromo-chloro substituted propiophenone derivative exhibits a molecular formula of C9H8BrClO2, with a molecular weight of 263.52 g/mol. Its distinct halogenated aromatic ketone structure makes it valuable for synthesizing complex molecules, particularly in medicinal chemistry where researchers explore its potential as a building block for drug discovery.

Recent studies highlight the compound's role in developing small-molecule inhibitors, aligning with current industry focus on targeted therapies. The 2'-hydroxypropiophenone moiety provides a reactive site for further functionalization, while the bromo and chloro substituents offer strategic points for cross-coupling reactions. Analytical data shows the compound's purity typically exceeds 98% by HPLC, with characteristic UV absorption at 254 nm, making it suitable for high-precision applications. Thermal analysis reveals stability up to 150°C, ensuring reliable performance in various synthetic conditions.

The growing demand for halogenated ketone intermediates in API manufacturing has increased interest in this compound. Pharmaceutical developers particularly value its chiral center at the 2-position, which enables enantioselective synthesis approaches. Current research explores its utility in creating anti-inflammatory precursors and CNS-active compounds, addressing trending healthcare needs. Proper handling requires standard laboratory precautions, with recommended storage at 2-8°C under inert atmosphere to maintain stability.

From an environmental perspective, modern green chemistry initiatives drive innovation in the synthesis of 2-Bromo-3'-chloro-2'-hydroxypropiophenone. Recent patents disclose improved catalytic methods that reduce heavy metal usage, responding to regulatory pressures and sustainability concerns. The compound's low aquatic toxicity profile (EC50 > 100 mg/L) makes it preferable to more persistent halogenated alternatives, aligning with REACH compliance requirements.

Market analysis indicates steady growth for halogenated propiophenone derivatives, with CAGR projections of 5.8% through 2030. This reflects broader trends in custom synthesis and contract research organization services. Quality standards for CAS 1261582-70-0 typically include specifications for residual solvents (<0.5%), heavy metals (<10 ppm), and water content (<0.2%), meeting ICH guidelines for pharmaceutical intermediates.

Emerging applications in material science demonstrate the compound's versatility beyond life sciences. Researchers utilize its photoactive properties in developing advanced polymer initiators and liquid crystal precursors. The ortho-hydroxy ketone structure facilitates chelation with transition metals, creating opportunities in catalytic systems and electronic materials. These developments position 2-Bromo-3'-chloro-2'-hydroxypropiophenone as a multifunctional platform chemical with cross-industry relevance.

Analytical characterization typically employs NMR spectroscopy (showing distinctive peaks at 7.8 ppm for aromatic protons and 5.2 ppm for the hydroxyl proton) and mass spectrometry (with characteristic molecular ion cluster at m/z 262/264/266). The compound's crystalline form exhibits a melting point range of 89-92°C, with polymorph screening revealing two stable crystalline modifications under different crystallization conditions.

Supply chain considerations for CAS 1261582-70-0 emphasize reliable sourcing of high-purity starting materials and adherence to GMP-compliant manufacturing processes. Leading suppliers provide comprehensive technical dossiers including impurity profiles, stability data, and process validation documentation. Current pricing trends reflect the compound's position as a specialty intermediate, with bulk quantities available for developmental and commercial-scale applications.

Future research directions may explore the compound's potential in bioconjugation chemistry and prodrug development, particularly for targeted drug delivery systems. Its balanced lipophilicity (logP ~2.1) and hydrogen bonding capacity make it pharmacologically interesting. As regulatory landscapes evolve, documentation for 1261582-70-0 increasingly includes detailed genotoxicity assessments and metabolic fate studies to support preclinical development.

In conclusion, 2-Bromo-3'-chloro-2'-hydroxypropiophenone represents a strategically important chemical entity bridging multiple scientific disciplines. Its combination of reactivity, structural features, and safety profile ensures continued relevance in both established and emerging applications. The compound's development trajectory mirrors broader industry shifts toward functional complexity and sustainable synthesis, making it a noteworthy subject for ongoing research and commercial exploration.

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